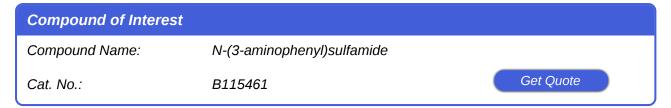


Application Notes for the Analytical Characterization of N-(3-aminophenyl)sulfamide

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-(3-aminophenyl)sulfamide**, also known as N-(3-Aminophenyl)sulfuric diamide, is an organic compound featuring both a sulfonamide and an aromatic amine functional group. [1][2] Its structure makes it a potential building block in medicinal chemistry and materials science. Accurate and comprehensive characterization is crucial for ensuring its purity, identity, and stability, which are critical parameters in research and drug development. These application notes provide detailed protocols for the characterization of **N-(3-aminophenyl)sulfamide** using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(3-aminophenyl)sulfamide** is presented below. This data is essential for sample handling, preparation, and interpretation of analytical results.



Property	Value	Reference
Alternate Name	N-(3-Aminophenyl)sulfuric diamide	[1]
Molecular Formula	C ₆ H ₉ N ₃ O ₂ S	[1][2]
Molecular Weight	187.22 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	90-92 °C (for parent sulfamide)	[3]

Application Note 1: Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of **N-(3-aminophenyl)sulfamide** and quantifying any related impurities. A reverse-phase method is typically suitable for this class of compounds.

Experimental Protocol: RP-HPLC

This protocol provides a starting point for the development of a robust purity testing method.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of N-(3-aminophenyl)sulfamide.
 - Dissolve in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 0.5 mg/mL.
 - Sonicate briefly if necessary to ensure complete dissolution.
 - Filter the solution through a 0.45 μm syringe filter before injection.



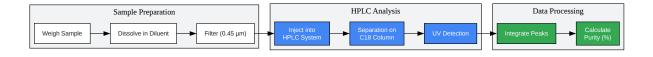
• Chromatographic Conditions: The following conditions are typical for sulfonamide analysis and can be optimized as needed.[4][5]

Parameter	Recommended Setting
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	254 nm or 265 nm
Injection Volume	10 μL

Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak to determine the purity of the sample.
- Identify and quantify any impurities against a reference standard if available.

Visualization: HPLC Analysis Workflow



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Caption: Workflow for HPLC purity analysis of N-(3-aminophenyl)sulfamide.

Application Note 2: Structural Elucidation by Spectroscopy

Spectroscopic techniques are essential for confirming the chemical structure and identity of **N-**(3-aminophenyl)sulfamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of N-(3-aminophenyl)sulfamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBR pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: The spectrum should exhibit characteristic bands for the sulfonamide and amine functional groups.[6][7][8]



Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
Aromatic Amine (Ar-NH ₂)	N-H Stretch (asymmetric & symmetric)	3460 - 3340
N-H Bend	1640 - 1630	
Sulfonamide (-SO ₂ NH ₂)	N-H Stretch	3350 - 3140
S=O Asymmetric Stretch	1370 - 1310	
S=O Symmetric Stretch	1170 - 1140	_
Aromatic Ring (C=C)	C=C Stretch	1600 - 1450
Aromatic Ring (C-H)	C-H Out-of-plane Bend	900 - 675

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of N-(3-aminophenyl)sulfamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Use the residual solvent peak as an internal reference.

Expected NMR Signals (in DMSO-d₆): Chemical shifts are estimates based on related sulfonamide structures.[6][9][10]



¹ H NMR	Expected δ (ppm)	Multiplicity	Assignment
Aromatic Protons	6.5 - 7.7	Multiplet (m)	Ar-H
Amine Protons	~5.9	Singlet (s), broad	Ar-NH ₂
Sulfamide Protons	8.8 - 10.2	Singlet (s), broad	-SO2NH2

¹³ C NMR	Expected δ (ppm)	Assignment
Aromatic Carbons	110 - 160	Ar-C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol (LC-MS):

- Sample Preparation: Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 μg/mL).
- Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Analysis:
 - Perform analysis in positive ion mode (ESI+).
 - Acquire full scan data to identify the protonated molecular ion [M+H]+.
 - Perform tandem MS (MS/MS) on the [M+H]+ ion to obtain fragmentation data.

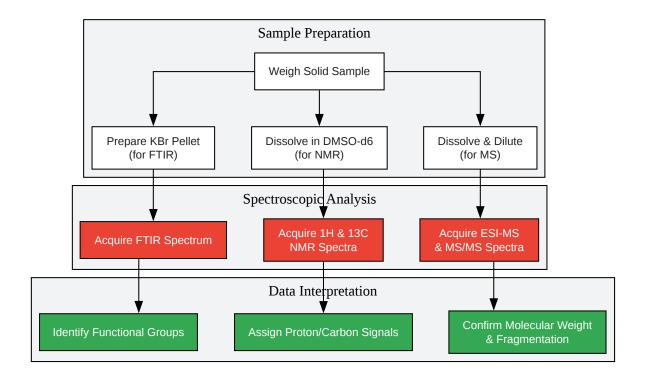
Expected Mass-to-Charge Ratios (m/z):



lon	Formula	Expected m/z
[M+H]+ (Protonated Molecule)	[C ₆ H ₁₀ N ₃ O ₂ S] ⁺	188.05
[M-SO ₂]+	[C ₆ H ₉ N ₃] ⁺	123.08
[C ₆ H ₇ N] ⁺	[C ₆ H ₇ N] ⁺	93.06

Note: Fragmentation of sulfonamides can be complex and may involve rearrangements. Common losses include SO₂ (64 Da).[11][12][13]

Visualization: Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic analysis of **N-(3-aminophenyl)sulfamide**.



Application Note 3: Thermal Properties by DSC

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is valuable for determining melting point, and assessing thermal stability and purity.[14][15]

Experimental Protocol

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation:
 - Accurately weigh 1-3 mg of N-(3-aminophenyl)sulfamide into an aluminum DSC pan.
 - Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

DSC Parameters:

Parameter	Recommended Setting
Temperature Program	Heat from 25 °C to 200 °C (or above expected melting point)
Heating Rate	3-10 °C/min
Carrier Gas	Nitrogen, at a flow rate of 50 mL/min

Data Analysis:

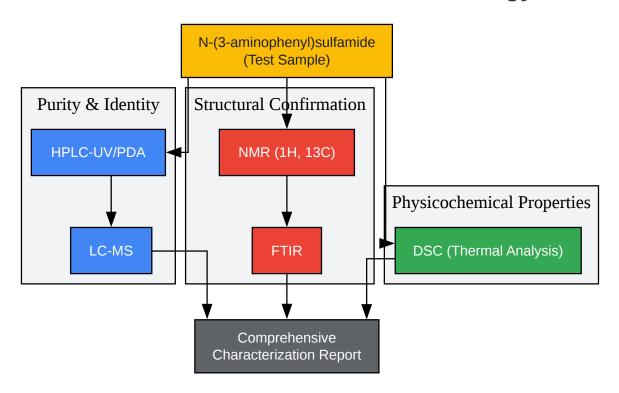
- Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
- The sharpness of the melting peak can provide a qualitative indication of purity.[14]

Expected Thermal Events



Thermal Event	Expected Temperature Range (°C)	Description
Melting (T _m)	~90 - 95 °C	A sharp endothermic peak corresponding to the solid-to-liquid phase transition. The value is based on the parent compound, sulfamide.[3]
Decomposition	>200 °C	An exothermic or complex endothermic event indicating thermal degradation.

Visualization: Overall Characterization Strategy



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Caption: Logical workflow for the comprehensive characterization of **N-(3-aminophenyl)sulfamide**.



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